2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Physicochemical profiling Drug-likeness Computational ADME

Procure 2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1235317-43-7) at 95% purity for systematic SAR and fragment-based screening. This research-grade compound features a pyrimidin-2-yl hinge-binding motif, a cyclopentylacetyl hydrophobic anchor, and a single methylene spacer—a defined pharmacophore combination to probe linker-length effects against the propanamide homolog. Its calculated LogP of 2.73 and TPSA of 51.02 Ų ensure solubility for both biochemical and cell-based assays. Ideal as an analytical reference standard or a structural probe for ATP-binding pockets. Not for human or diagnostic use; supplied exclusively for laboratory research.

Molecular Formula C17H26N4O
Molecular Weight 302.422
CAS No. 1235317-43-7
Cat. No. B2880996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1235317-43-7
Molecular FormulaC17H26N4O
Molecular Weight302.422
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C17H26N4O/c22-16(12-14-4-1-2-5-14)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h3,8-9,14-15H,1-2,4-7,10-13H2,(H,20,22)
InChIKeyRPNUYWMHVMXPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1235317-43-7): Structural Identity and Physicochemical Profile


2-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1235317-43-7) is a synthetic small-molecule acetamide derivative defined by a cyclopentylacetyl amide linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperidine scaffold. Its molecular formula is C₁₇H₂₆N₄O with a molecular weight of 302.42 g/mol [1]. Computed physicochemical descriptors include a calculated logP (cLogP) of 2.73, a topological polar surface area (TPSA) of 51.02 Ų, five hydrogen bond acceptor sites, and five rotatable bonds, which collectively position it within Lipinski's Rule-of-Five compliant space but with no hydrogen bond donor count reported by this computational model [1]. The compound is offered commercially as a research-grade chemical, typically at 95% purity, and is intended exclusively for non-human, non-diagnostic laboratory use . Critically, as of the evidence cut-off date, no primary research publications, patent exemplification data with quantitative biological readouts, or curated bioactivity database entries (ChEMBL, PubChem BioAssay) were identified for this exact compound in sources other than vendor catalog listings.

Why In-Class Substitution of 2-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide Carries Unverified Risk


Within the broader pyrimidine-piperidine acetamide structural class, minor modifications to the N-acyl substituent, linker length, or heterocyclic head group can yield profoundly different biological target engagement profiles. The target compound bears a distinctive combination of three pharmacophoric elements—a cyclopentylacetyl group, a single methylene spacer, and a pyrimidin-2-yl capping group on the piperidine nitrogen—that together define its hydrogen-bonding surface, lipophilicity, and conformational flexibility [1]. The immediately adjacent homolog 3-cyclopentyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}propanamide (CAS 1396791-96-0) differs by only one methylene unit in the acyl linker, yet this seemingly conservative change increases molecular weight from 302.42 to 316.45 g/mol and introduces an additional rotatable bond, which may alter target residence time, metabolic stability, or off-rate kinetics in ways not predictable from structural inspection alone [1]. Similarly, replacing the pyrimidin-2-yl group with a tetrahydropyran-4-yl moiety eliminates the π-π stacking and hydrogen-bond-accepting capacity of the pyrimidine ring, fundamentally changing the compound's molecular recognition profile. Without compound-specific potency, selectivity, ADME, or functional assay data, substitution with any in-class analog represents an uncontrolled variable in experimental design or procurement specifications .

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1235317-43-7) Against Closest Structural Analogs


Computational Physicochemical Differentiation: cLogP, TPSA, and Rotatable Bond Profile vs. Propanamide Homolog and Des-Cyclopentyl Analog

Among the three closest commercially available structural analogs, the target compound occupies a distinct intermediate physicochemical space. It has a cLogP of 2.73 and TPSA of 51.02 Ų with 5 rotatable bonds, placing it in a moderately lipophilic region with a balanced polar surface area favorable for both passive permeability and aqueous solubility [1]. By comparison, the des-cyclopentyl analog N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide (CAS 1379204-80-4, C₁₁H₁₆N₄O, MW 220.27) has a substantially lower molecular weight and lipophilicity, lacking the hydrophobic cyclopentyl moiety that may drive occupancy of a lipophilic protein pocket [1]. The propanamide homolog (CAS 1396791-96-0, C₁₈H₂₈N₄O, MW 316.45) extends the linker by one methylene, increasing both molecular weight (+14 Da) and rotatable bond count (+1), which may increase entropic penalty upon target binding while potentially enhancing metabolic lability at the amide position [1]. The THP analog (C₁₈H₃₂N₂O₂, MW ~308.47) substitutes the pyrimidine ring with a tetrahydropyran, eliminating aromatic nitrogen hydrogen bond acceptors and reducing heteroatom count from 4 nitrogens to 2 .

Physicochemical profiling Drug-likeness Computational ADME Fragment-based design

Hydrogen Bond Acceptor Architecture: Pyrimidine vs. Tetrahydropyran Head-Group Differentiation

The pyrimidin-2-yl substituent provides three aromatic nitrogen atoms capable of serving as hydrogen bond acceptors and participating in π-π stacking interactions with aromatic protein residues (tyrosine, phenylalanine, histidine), as well as cation-π interactions with basic residues [1]. This is a defining feature of numerous kinase inhibitor scaffolds where pyrimidine occupies the ATP-binding hinge region [2]. The THP analog (2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide, C₁₈H₃₂N₂O₂) replaces this aromatic heterocycle with a saturated oxygen-containing ring, eliminating all aromatic nitrogen interactions and fundamentally altering the molecular recognition landscape. The target compound's five hydrogen bond acceptor sites (four from the pyrimidine-piperidine core plus the amide carbonyl) contrast with the THP analog's two acceptor sites, meaning the target compound can engage in a richer network of polar interactions with biological targets [1].

Molecular recognition Structure-based drug design Heterocyclic SAR Kinase inhibitor scaffolds

Amide Linker Length and Metabolic Liability: Acetamide vs. Propanamide Scaffold Comparison

The target compound contains an acetamide linker (two-carbon bridge: carbonyl methylene directly attached to cyclopentyl), whereas the propanamide homolog (CAS 1396791-96-0) extends this to a three-carbon bridge. This single-methylene extension in the homolog increases the distance between the cyclopentyl group and the amide carbonyl, which may alter: (i) the spatial positioning of the cyclopentyl group within a hydrophobic protein sub-pocket, (ii) the susceptibility of the amide bond to hydrolytic metabolism by amidases or esterases, as steric shielding of the amide carbonyl by the cyclopentyl group is reduced with the longer linker, and (iii) the conformational entropy penalty upon binding due to the additional rotatable bond [1]. While no direct comparative metabolic stability data exist for these two compounds, the principle that amide linker length modulates both target affinity and metabolic fate is well-established in medicinal chemistry and cannot be assumed to be neutral between these two compounds [1].

Metabolic stability Amide hydrolysis Linker SAR Lead optimization

Recommended Research Application Scenarios for 2-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1235317-43-7)


Fragment-Based or Scaffold-Hopping SAR Campaigns Targeting Pyrimidine-Recognizing Proteins

Given the pyrimidine ring's established role as a privileged hinge-binding motif in kinase inhibitor design, this compound may serve as a starting scaffold or control compound in fragment-based drug discovery programs targeting ATP-binding pockets. Its moderate cLogP (2.73) and balanced TPSA (51.02 Ų) make it suitable for both biochemical and cell-based screening without the solubility liabilities of highly lipophilic analogs [1]. The cyclopentylacetyl group provides a hydrophobic anchor point that can be systematically varied to probe lipophilic pocket requirements.

Comparative Physicochemical Benchmarking Against Acetamide-Linked Piperidine Derivatives

Researchers optimizing linker geometry in piperidine-based probe molecules can employ this compound as a reference acetamide comparator alongside its propanamide homolog (CAS 1396791-96-0) to systematically evaluate the impact of linker length on target engagement, cellular permeability, and metabolic stability. The 5-rotatable-bond framework provides a defined baseline for conformational analysis [1].

Chemical Biology Tool Compound for Pyrimidine-Dependent Protein Interaction Studies

The combination of a pyrimidin-2-yl group (2 aromatic nitrogens capable of hinge-region hydrogen bonding) with a flexible cyclopentylacetyl amide tail makes this compound a candidate for chemical biology studies investigating protein-ligand interactions where pyrimidine recognition is hypothesized, such as in panels of recombinant kinases, phosphodiesterases, or other nucleotide-binding proteins. The compound can function as a structural probe to distinguish pyrimidine-dependent from pyrimidine-independent binding modes within a target class [1][2].

Analytical Reference Standard for Method Development and Quality Control

Commercial availability at 95% purity supports use as an analytical reference standard for HPLC method development, mass spectrometry calibration, or NMR spectral library construction within the acetamide-piperidine-pyrimidine chemical space. Its well-defined molecular formula (C₁₇H₂₆N₄O) and moderate molecular weight facilitate unambiguous detection and quantification in complex biological matrices [1].

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